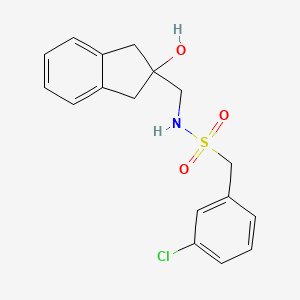

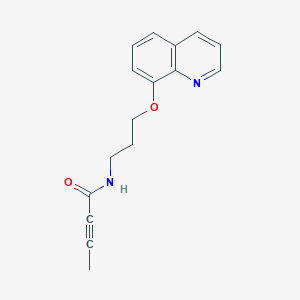

![molecular formula C20H19FN6O B2371853 1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol CAS No. 955337-24-3](/img/structure/B2371853.png)

1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a heterocyclic compound . Pyrazolo[3,4-d]pyrimidines are known to have various biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine scaffold, with additional functional groups attached at specific positions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and reactivity .科学的研究の応用

Anticancer Activities

1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol and its analogues have been extensively studied for their anticancer properties. A study by Ghorab et al. (2009) reported the synthesis of pyrazolo[3,4-d]pyrimidines with amino acid moieties, showing significant in vitro anticancer activity against Ehrlich ascites carcinoma cells. Specifically, compounds with structural similarities to the mentioned compound exhibited the most potent activities. Additionally, some of these compounds demonstrated significant in vivo radioprotective activity (Ghorab, Ragab, Noaman, Heiba, & Aboulmagd, 2009).

Another study by Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, closely related to the compound . They were tested for cytotoxic activities against cancer cell lines HCT-116 and MCF-7, showing promising anticancer properties (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial Activities

Compounds structurally similar to this compound have also been explored for their antimicrobial activities. Research by El-Borai et al. (2012) focused on the synthesis of pyrazolo[3,4-b]pyridines and their derivatives, which were tested for antibacterial and antifungal activities against various microorganisms. The study found certain derivatives exhibiting high antimicrobial activity (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Synthesis Methods

A study by Jensen et al. (2005) described an efficient synthesis method for a compound structurally similar to this compound, highlighting the importance of sequential Pd-catalyzed cross-coupling steps in achieving high yield and regioselectivity (Jensen, Hoerrner, Li, Nelson, Javadi, Dormer, Cai, & Larsen, 2005).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the potential induction of apoptosis within certain cancer cells .

Biochemical Pathways

The compound’s action primarily affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell proliferation and survival . By inhibiting CDK2, the compound disrupts this pathway, potentially leading to reduced tumor cell proliferation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, similar compounds have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests that the compound may have favorable bioavailability and potency.

Result of Action

The result of the compound’s action is a significant alteration in cell cycle progression, potentially leading to apoptosis induction within certain cancer cells . This could result in reduced tumor growth and potentially enhanced efficacy of cancer treatments.

将来の方向性

生化学分析

Biochemical Properties

Pyrazolo[3,4-d]pyrimidines, the class of compounds it belongs to, have been reported to interact with various enzymes and proteins . They have shown confirmed biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities

Cellular Effects

Related pyrazolo[3,4-d]pyrimidines have shown significant inhibitory activities against various cell lines . They have been reported to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Related pyrazolo[3,4-d]pyrimidines have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . These compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1-[[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-7-5-6-14(21)10-15)17-12-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLWAURQGLKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

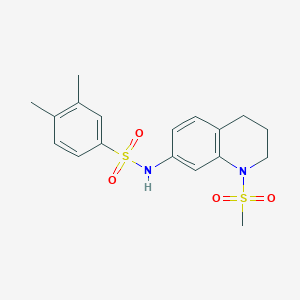

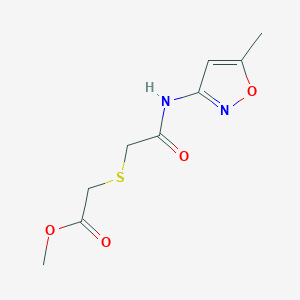

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)

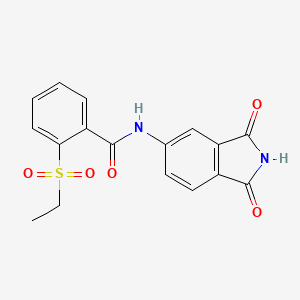

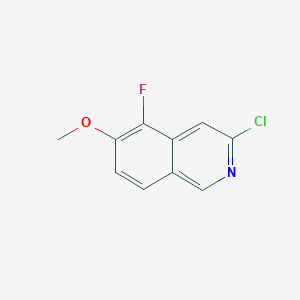

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid](/img/structure/B2371776.png)

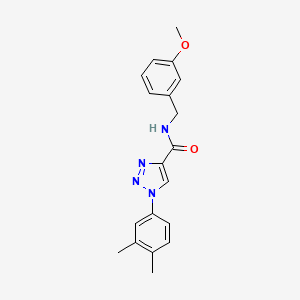

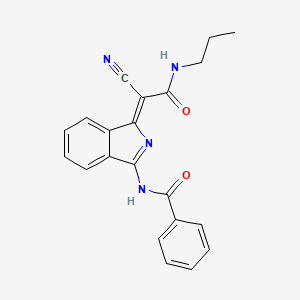

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2371778.png)

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2371783.png)

![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)

![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)